molecular formula C13H21NO5S2 B14699566 S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate CAS No. 21224-86-2

S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate

Cat. No.: B14699566
CAS No.: 21224-86-2
M. Wt: 335.4 g/mol
InChI Key: ITIHKDXKSDQGGZ-UHFFFAOYSA-N
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Description

S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C13H21NO4S2. This compound is known for its unique structure, which includes a thiosulfate group, an aminoethyl chain, and a methoxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 4-(p-Methoxyphenyloxy)butylamine with ethylene sulfide to form the intermediate product, which is then reacted with thiosulfuric acid to yield the final compound. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aminoethyl derivatives.

Scientific Research Applications

S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can act as a sulfur donor, participating in redox reactions and influencing cellular processes. The aminoethyl chain and methoxyphenyl group contribute to the compound’s binding affinity and specificity for certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate
  • S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate

Uniqueness

S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific research applications.

Properties

CAS No.

21224-86-2

Molecular Formula

C13H21NO5S2

Molecular Weight

335.4 g/mol

IUPAC Name

1-methoxy-4-[4-(2-sulfosulfanylethylamino)butoxy]benzene

InChI

InChI=1S/C13H21NO5S2/c1-18-12-4-6-13(7-5-12)19-10-3-2-8-14-9-11-20-21(15,16)17/h4-7,14H,2-3,8-11H2,1H3,(H,15,16,17)

InChI Key

ITIHKDXKSDQGGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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